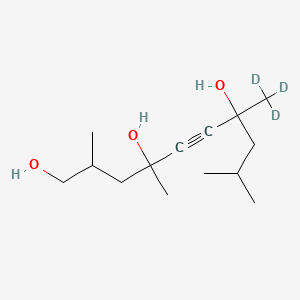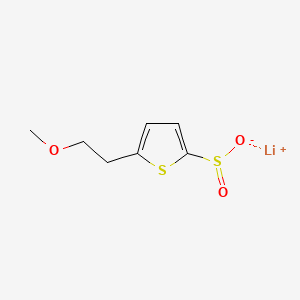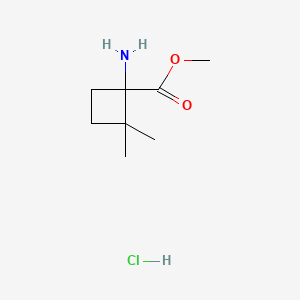![molecular formula C19H19NO2 B6610347 2-{[1,1'-biphenyl]-4-carbonyl}-4-methoxy-2-azabicyclo[2.1.1]hexane CAS No. 2763780-20-5](/img/structure/B6610347.png)
2-{[1,1'-biphenyl]-4-carbonyl}-4-methoxy-2-azabicyclo[2.1.1]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[1,1'-biphenyl]-4-carbonyl}-4-methoxy-2-azabicyclo[2.1.1]hexane, also known as 2-Methoxy-2-azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid, is a bicyclic organic compound that has been used for a variety of scientific research applications. It has become a popular research compound due to its ability to form stable complexes with other compounds, which makes it ideal for use in a variety of biochemical and physiological experiments.
Wissenschaftliche Forschungsanwendungen
2-{[1,1'-biphenyl]-4-carbonyl}-4-methoxy-2-azabicyclo[2.1.1]hexaneazabicyclo[2.1.1]hexane-1,4-dicarboxylic acid has been used in a variety of scientific research applications, including drug discovery and development, enzyme inhibition studies, and protein-ligand interactions. It has also been used in the development of anti-cancer agents, as well as in the study of enzyme-catalyzed reactions. Additionally, this compound has been used in the study of the structure and function of proteins and nucleic acids.
Wirkmechanismus
The mechanism of action of 2-{[1,1'-biphenyl]-4-carbonyl}-4-methoxy-2-azabicyclo[2.1.1]hexaneazabicyclo[2.1.1]hexane-1,4-dicarboxylic acid is not fully understood. However, it is believed that this compound forms stable complexes with other compounds, which allows it to interact with proteins and enzymes in a variety of ways. For example, it has been shown to inhibit the activity of certain enzymes, such as human carbonic anhydrase II. Additionally, it has been shown to interact with certain proteins, such as the human epidermal growth factor receptor.
Biochemical and Physiological Effects
2-{[1,1'-biphenyl]-4-carbonyl}-4-methoxy-2-azabicyclo[2.1.1]hexaneazabicyclo[2.1.1]hexane-1,4-dicarboxylic acid has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the activity of certain enzymes, such as human carbonic anhydrase II, as well as to interact with certain proteins, such as the human epidermal growth factor receptor. Additionally, this compound has been shown to have anti-cancer activity, as well as to modulate the activity of certain receptors, such as the muscarinic acetylcholine receptor.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-{[1,1'-biphenyl]-4-carbonyl}-4-methoxy-2-azabicyclo[2.1.1]hexaneazabicyclo[2.1.1]hexane-1,4-dicarboxylic acid in laboratory experiments offers a number of advantages. For example, this compound is relatively stable and can be easily synthesized in a laboratory setting. Additionally, it has been shown to form stable complexes with other compounds, making it ideal for use in a variety of biochemical and physiological experiments. However, there are also some limitations to the use of this compound in laboratory experiments. For example, it has been shown to be toxic at high concentrations, and it can also interact with other compounds, which can lead to unexpected results.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2-{[1,1'-biphenyl]-4-carbonyl}-4-methoxy-2-azabicyclo[2.1.1]hexaneazabicyclo[2.1.1]hexane-1,4-dicarboxylic acid. For example, further research into the biochemical and physiological effects of this compound could lead to the development of new drugs or treatments for various diseases and conditions. Additionally, further research into the structure and function of this compound could lead to the development of new compounds with improved properties. Additionally, this compound could be used in the development of new diagnostic tools or in the study of protein-ligand interactions. Finally, this compound could be used to study the structure and function of proteins and nucleic acids, which could lead to the development of new drugs or treatments.
Synthesemethoden
The synthesis of 2-{[1,1'-biphenyl]-4-carbonyl}-4-methoxy-2-azabicyclo[2.1.1]hexaneazabicyclo[2.1.1]hexane-1,4-dicarboxylic acid can be achieved via a two-step process. The first step involves the reaction of 2-methoxy-2-azabicyclo[2.1.1]hexane with 4-bromobenzoic acid in the presence of anhydrous sodium carbonate and acetic acid. This reaction produces 4-methoxy-2-azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid. The second step is a reduction of the dicarboxylic acid to the monocarboxylic acid, which is the final product of the synthesis.
Eigenschaften
IUPAC Name |
(4-methoxy-2-azabicyclo[2.1.1]hexan-2-yl)-(4-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-22-19-11-17(12-19)20(13-19)18(21)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEMIXXCYZXDLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC12CC(C1)N(C2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate](/img/structure/B6610290.png)


![1-{[1,1'-biphenyl]-4-carbonyl}-3-fluoropyrrolidine](/img/structure/B6610315.png)
![benzyl N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B6610320.png)
![N-{[3-(chloromethyl)pyrrolidin-3-yl]methyl}acetamide hydrochloride](/img/structure/B6610327.png)


![1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane](/img/structure/B6610359.png)


